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molecular formula C8H4ClF3N2 B1422497 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-58-0

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1422497
M. Wt: 220.58 g/mol
InChI Key: ATLADCFKPSZUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08758830B2

Procedure details

A solution of 2M LiOH (19.1 mL, 38.2 mmol) was added to a solution of 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (4.59 g, 12.7 mmol) in THF (20 mL), and the reaction was stirred at room temperature for 20 hours. The mixture was neutralized to a pH of about 8 with saturated potassium hydrogen sulfate and extracted with ethyl acetate (50 mL). The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to provide 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (2.5 g, 91% yield) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 12.54 (br s, 1H), 8.59 (s, 1H), 7.82 (d, 1H), 6.71 (d, 1H); LCMS (APCI+) m/z 220.9 (M+H)+.
Name
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
4.59 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Cl:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][N:7]=[C:6]2[N:14](S(C3C=CC=CC=3)(=O)=O)[CH:15]=[CH:16][C:5]=12.S([O-])(O)(=O)=O.[K+]>C1COCC1>[Cl:3][C:4]1[C:9]([C:10]([F:12])([F:13])[F:11])=[CH:8][N:7]=[C:6]2[NH:14][CH:15]=[CH:16][C:5]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
19.1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
4.59 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(F)(F)F)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C(F)(F)F)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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